[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate
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Overview
Description
[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate: is a complex organic compound that features a combination of pyridine, carbamate, and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 2-bromo-6-methylpyridine, is reacted with a suitable thiol reagent, such as 4-chlorothiophenol, under basic conditions to form the sulfanylpyridine intermediate.
Carbamate Formation: The intermediate is then reacted with an isocyanate derivative, such as 4-chlorophenyl isocyanate, to form the final carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be used to study enzyme interactions and inhibition due to its structural similarity to certain biological molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The sulfanyl and carbamate groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber.
(3-Chloropropyl)trimethoxysilane: A silane compound used in surface modification.
Uniqueness
The uniqueness of [2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications across multiple fields. Its structural complexity also provides opportunities for the development of novel compounds with enhanced properties.
Properties
IUPAC Name |
[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2S/c20-14-3-7-16(8-4-14)23-19(24)25-12-13-2-1-11-22-18(13)26-17-9-5-15(21)6-10-17/h1-11H,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPQKDGUZWWSGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)COC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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